1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene
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Overview
Description
1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2. It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene can be synthesized through several chemical reactions. One common method involves the bromination of 2,4-difluoro-3-methyl-5-nitrobenzene under controlled conditions. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Reduction: Products include 1-bromo-2,4-difluoro-3-methyl-5-aminobenzene.
Oxidation: Products include 1-bromo-2,4-difluoro-3-carboxy-5-nitrobenzene.
Scientific Research Applications
1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism by which 1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
1-Bromo-2,4-difluoro-5-nitrobenzene: Similar structure but lacks the methyl group.
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: Similar structure but has only one fluorine atom.
1-Bromo-2,4-difluoro-3-methylbenzene: Similar structure but lacks the nitro group.
Uniqueness: 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene is unique due to the combination of bromine, fluorine, methyl, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound in various research applications .
Properties
IUPAC Name |
1-bromo-2,4-difluoro-3-methyl-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQHSNBEJANMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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